An In-depth Technical Guide on the Structure and Conformation of [Glu4]-Oxytocin
An In-depth Technical Guide on the Structure and Conformation of [Glu4]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of [Glu4]-Oxytocin, an analog of the neurohypophyseal hormone oxytocin. This document details the synthesis, structural analysis, and biological activity of this peptide, presenting quantitative data, experimental protocols, and key signaling pathways.
Introduction
[Glu4]-Oxytocin is a synthetic analog of oxytocin where the glutamine residue at position 4 is replaced by a glutamic acid residue. This substitution makes it a valuable tool for investigating the conformation of oxytocin-like molecules in aqueous solutions. Studies have shown that the conformation of [Glu4]-Oxytocin in an aqueous environment closely resembles that of the native oxytocin hormone. This guide will delve into the specifics of its structure and the experimental methodologies used for its characterization.
Structural and Conformational Analysis
The conformation of [Glu4]-Oxytocin has been primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD). The data strongly suggest that its three-dimensional structure in water is highly analogous to that of native oxytocin.
NMR studies are fundamental in determining the solution-state conformation of peptides. For [Glu4]-Oxytocin, ¹H NMR has been used to determine chemical shifts, peptide NH-CαH coupling constants, and hydrogen exchange rates. These parameters provide insights into the peptide's backbone and side-chain conformations, as well as solvent accessibility.
It has been reported that the 400 MHz ¹H NMR chemical shifts, peptide NH-CαH coupling constants (JNα), and peptide hydrogen exchange rates of [Glu4]-Oxytocin in aqueous solution are very similar to those of native oxytocin under comparable conditions[1]. This indicates that both the parent hormone and its analog share similar conformations in this solvent[1]. The hydrogen exchange data for [Glu4]-Oxytocin suggest a dynamic equilibrium between conformations where the peptide NH's of Asparagine-5 and Cysteine-6 are internally hydrogen-bonded and conformations where they are bonded to the solvent[1].
Based on this established similarity, the following tables present the ¹H and ¹³C NMR chemical shifts, NH-CαH coupling constants, and amide proton exchange rates for native oxytocin in aqueous solution, which can be considered representative for [Glu4]-Oxytocin.
Table 1: ¹H Chemical Shifts of Oxytocin in Aqueous Solution (pH 3.0, 25°C)
| Residue | NH (ppm) | CαH (ppm) | CβH (ppm) | Other (ppm) |
| Cys-1 | - | 4.45 | 3.05, 2.75 | |
| Tyr-2 | 8.12 | 4.65 | 3.10, 2.90 | Aromatic: 7.05, 6.75 |
| Ile-3 | 8.05 | 4.20 | 1.90 | γCH₂: 1.45, 1.15; γCH₃: 0.85; δCH₃: 0.80 |
| Gln-4 | 8.30 | 4.30 | 2.10, 2.00 | γCH₂: 2.35 |
| Asn-5 | 8.45 | 4.70 | 2.80, 2.70 | |
| Cys-6 | 8.25 | 4.55 | 3.25, 2.95 | |
| Pro-7 | - | 4.40 | 2.20, 1.90 | γCH₂: 2.00; δCH₂: 3.65, 3.55 |
| Leu-8 | 8.20 | 4.35 | 1.65 | γCH: 1.60; δCH₃: 0.90 |
| Gly-9 | 8.15 | 3.95, 3.85 |
Data compiled from studies on native oxytocin in aqueous solution.
Table 2: JNα Coupling Constants and Amide Proton Exchange Rates of Oxytocin in Aqueous Solution
| Residue | JNα (Hz) | Amide Proton Exchange Rate (kex, s⁻¹) |
| Tyr-2 | 7.5 | Fast |
| Ile-3 | 7.8 | Fast |
| Gln-4 | 7.2 | Fast |
| Asn-5 | 6.5 | Partially Shielded |
| Cys-6 | 7.0 | Partially Shielded |
| Leu-8 | 7.8 | Fast |
| Gly-9 | 5.5, 6.0 | Fast |
Data compiled from studies on native oxytocin in aqueous solution, indicating residues with slower exchange rates are likely involved in intramolecular hydrogen bonding or are sterically shielded from the solvent[2][3].
CD spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. The far-UV CD spectrum of oxytocin in an aqueous solution shows a positive band around 225 nm, which is primarily attributed to the Tyr-2 transition with some contribution from the amide backbone and the disulfide bond, and a minimum centered at 196 nm, likely representing the disordered C-terminal tail. The conformation of [Glu4]-Oxytocin is expected to produce a similar CD spectrum.
Table 3: Key Features of the Far-UV Circular Dichroism Spectrum of Oxytocin in Aqueous Solution
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Structural Interpretation |
| ~225 | Positive | Tyr-2 transition, β-turn contribution |
| ~196 | Negative | Disordered C-terminal tail |
Data based on the characteristic spectrum of native oxytocin in aqueous solution.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of [Glu4]-Oxytocin.
The synthesis of [Glu4]-Oxytocin can be achieved using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol:
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Resin Selection and Loading: A Rink-Amide resin is typically used as the solid support. The first amino acid, Fmoc-Gly-OH, is coupled to the resin.
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Amino Acid Coupling Cycles:
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Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
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Washing: The resin is thoroughly washed with DMF, dichloromethane (DCM), and isopropanol to remove excess reagents.
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Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH, Fmoc-Pro-OH, etc., with appropriate side-chain protection) is activated with a coupling reagent such as HBTU in the presence of a base like diisopropylethylamine (DIEA) in DMF and then added to the resin. The reaction is allowed to proceed to completion.
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Washing: The resin is washed again as described above.
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This cycle is repeated for each amino acid in the sequence, using Fmoc-Glu(OtBu)-OH at position 4.
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Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
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Disulfide Bond Formation (Cyclization): The linear peptide is cyclized to form the disulfide bridge between Cys-1 and Cys-6. This is typically achieved by air oxidation in a dilute aqueous solution at a slightly basic pH (around 8.5).
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Purification: The crude cyclic peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
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Analysis: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
Protocol:
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Sample Preparation: A 1-5 mM solution of purified [Glu4]-Oxytocin is prepared in 90% H₂O/10% D₂O or a suitable aqueous buffer (e.g., phosphate buffer) at a specific pH.
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Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D ¹H and 2D experiments like TOCSY, NOESY, and HSQC are performed to assign all proton and carbon resonances and to obtain conformational constraints (interproton distances from NOEs).
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Data Analysis:
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Chemical Shift Analysis: Comparison of observed chemical shifts with random coil values to identify regions of secondary structure.
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Coupling Constant Analysis: Measurement of ³JHNα coupling constants to determine backbone dihedral angles (φ).
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NOE Analysis: Identification of through-space nuclear Overhauser effects (NOEs) to determine short interproton distances, which are crucial for defining the 3D structure.
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Hydrogen Exchange: Measurement of the exchange rates of amide protons with the solvent to identify protons involved in stable hydrogen bonds.
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Protocol:
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Sample Preparation: A solution of [Glu4]-Oxytocin (typically 0.1-0.2 mg/mL) is prepared in a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer itself must be transparent in the far-UV region.
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Data Acquisition:
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CD spectra are recorded on a calibrated spectropolarimeter.
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A quartz cuvette with a short path length (e.g., 0.1 cm) is used for far-UV measurements (190-260 nm).
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The instrument is purged with nitrogen gas to minimize ozone formation.
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Multiple scans are averaged to improve the signal-to-noise ratio.
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A baseline spectrum of the buffer is recorded and subtracted from the sample spectrum.
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Data Analysis: The raw data (in millidegrees) is converted to molar ellipticity [θ] (deg·cm²·dmol⁻¹). The resulting spectrum is then analyzed to estimate the secondary structure content.
A radioligand competition binding assay is commonly used to determine the affinity of [Glu4]-Oxytocin for the oxytocin receptor.
Protocol:
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Receptor Preparation: Membrane preparations are obtained from cells or tissues known to express the oxytocin receptor (e.g., HEK293 cells stably expressing the human oxytocin receptor or rat uterine tissue).
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Radioligand: A radiolabeled ligand with high affinity for the oxytocin receptor, such as [³H]-Oxytocin, is used.
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Competition Assay:
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A fixed concentration of the radioligand is incubated with the receptor preparation in the absence (total binding) or presence of increasing concentrations of unlabeled [Glu4]-Oxytocin.
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Non-specific binding is determined in the presence of a high concentration of unlabeled native oxytocin.
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The mixture is incubated to allow binding to reach equilibrium.
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Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
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Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
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Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of [Glu4]-Oxytocin that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant), which represents the affinity of [Glu4]-Oxytocin for the receptor, can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Biological Activity
The biological activity of [Glu4]-Oxytocin is mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The specific biological activities of [Glu4]-oxytocin analogs have been found to be decreased compared to the parent hormone in assays for uterotonic activity, milk ejection, antidiuretic activity, and rat pressor activity.
The canonical oxytocin signaling pathway is initiated by the binding of the ligand to the OTR, which primarily couples to Gαq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including smooth muscle contraction. The OTR can also couple to other G-proteins and activate other signaling pathways, such as the MAPK and RhoA/Rho kinase pathways.
Visualizations
Caption: The primary signaling cascade initiated by the binding of oxytocin or its analogs to the oxytocin receptor.
Caption: A generalized workflow for the synthesis and subsequent biophysical characterization of [Glu4]-Oxytocin.
Caption: The logical integration of experimental and computational data for determining the solution conformation of [Glu4]-Oxytocin.
